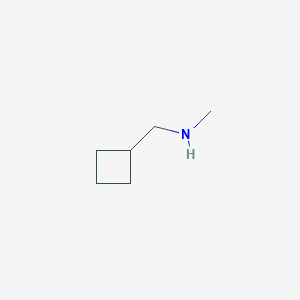![molecular formula C14H9NO2 B1357677 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-75-9](/img/structure/B1357677.png)
2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Diazotization and Cyanation: The amino groups are converted to diazonium salts by treatment with sodium nitrite and hydrochloric acid. These diazonium salts are then reacted with copper(I) cyanide to introduce the cyano groups.
Carboxylation: Finally, the cyano-substituted biphenyl is carboxylated using carbon dioxide under high pressure and temperature to yield 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid.
Industrial Production Methods: Industrial production of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyl compounds.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- 2-Cyano-[1,1’-biphenyl]-4-carboxylic acid
- 4’-Cyano-[1,1’-biphenyl]-3-carboxylic acid
- 2’-Cyano-[1,1’-biphenyl]-4-carboxylic acid
Comparison: 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the biphenyl structure. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the electronic effects of the cyano group in the 2’ position can enhance the compound’s reactivity in nucleophilic addition reactions compared to its isomers.
特性
IUPAC Name |
3-(2-cyanophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVHOPQLBGJNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602493 |
Source


|
| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-75-9 |
Source


|
| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)








![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)
